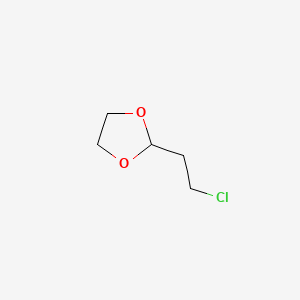

2-(2-Chloroethyl)-1,3-dioxolane

説明

Historical Context and Discovery

The development and characterization of this compound can be traced through various synthetic methodologies and research initiatives spanning several decades of organic chemistry advancement. The compound first appeared in chemical databases with its initial documentation in PubChem occurring in 2005, though synthetic approaches to related dioxolane structures date back considerably earlier. The fundamental chemistry underlying the formation of dioxolane structures involves the well-established acetalization reaction, where aldehydes or ketones react with diols to form cyclic acetals under acidic conditions.

Historical synthesis approaches to halogenated dioxolanes, including this compound, have evolved from classical methods involving the direct reaction of chlorinated aldehydes with ethylene glycol. Early research demonstrated that 3-chloropropionaldehyde, when subjected to acetalization conditions with ethylene glycol, yields the desired dioxolane product. The development of more sophisticated synthetic routes has been documented in patent literature, with various processes described for the preparation of halogenated 1,3-dioxolanes through controlled reaction conditions.

The compound has been synthesized through multiple pathways, with one notable approach involving the condensation reaction of 3-chloropropanol and ethylene oxide. Alternative synthetic strategies have been explored in pharmaceutical research contexts, where the chloroethyl functionality serves as a reactive handle for further chemical transformations. The European Community assigned the compound the identification number 224-450-4, reflecting its recognition within regulatory chemical databases.

Significance in Organic and Medicinal Chemistry

This compound occupies a position of considerable importance within both synthetic organic chemistry and medicinal chemistry research frameworks. The compound's structural features provide multiple avenues for chemical reactivity, making it a valuable intermediate for the synthesis of more complex molecular architectures. The dioxolane moiety serves as a protected aldehyde equivalent, allowing for selective chemical transformations at other positions within larger molecular frameworks.

In the realm of medicinal chemistry, compounds bearing chloroethyl substituents have demonstrated significant biological relevance, particularly in the development of alkylating agents for cancer therapy applications. While this compound itself requires further biological evaluation, its structural similarity to known bioactive compounds suggests potential pharmaceutical applications. The chloroethyl group can function as an electrophilic center, capable of forming covalent bonds with nucleophilic biological targets, a mechanism that underlies the activity of several clinically used anticancer agents.

The compound serves as a key intermediate in the synthesis of various pharmaceutical agents, including antibiotics, antiviral drugs, and anti-tumor compounds. Research has demonstrated that dioxolane-containing molecules can function as prodrugs, where the cyclic acetal structure provides stability under physiological conditions while allowing for controlled release of active pharmaceutical ingredients through hydrolysis mechanisms. This property makes this compound particularly valuable in drug design strategies aimed at improving therapeutic efficacy and reducing systemic toxicity.

Table 1: Physical and Chemical Properties of this compound

The synthetic utility of this compound extends to its role in the preparation of specialty chemicals used in various industrial applications. The compound's reactivity profile allows for nucleophilic substitution reactions at the chlorine center, enabling the introduction of diverse functional groups. This versatility has made it a valuable building block in the synthesis of polymers, surfactants, and other specialty materials requiring precise functional group positioning.

Research investigations have explored the use of this compound in the development of novel synthetic methodologies for cyclic acetal formation and manipulation. The compound has been employed in studies examining the stereochemical outcomes of nucleophilic substitution reactions, providing insights into the factors governing selectivity in organic transformations. These fundamental studies have contributed to the broader understanding of reactivity patterns in halogenated cyclic ethers.

Table 2: Synthetic Applications and Research Findings

The compound's significance in medicinal chemistry research is further emphasized by its inclusion in various chemical libraries used for drug discovery screening programs. The unique combination of the dioxolane ring system with the chloroethyl substituent provides a distinctive pharmacophore that may interact with biological targets in novel ways. Computational studies have suggested that molecules containing similar structural motifs may exhibit favorable binding interactions with proteins involved in cellular signaling pathways, though experimental validation of these predictions remains an active area of investigation.

特性

IUPAC Name |

2-(2-chloroethyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2/c6-2-1-5-7-3-4-8-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBKZPLIJKMRYTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30195892 | |

| Record name | 2-(2-Chloroethyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4362-36-1 | |

| Record name | 2-(2-Chloroethyl)-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4362-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Chloroethyl)-1,3-dioxolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004362361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Chloroethyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-chloroethyl)-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-CHLOROETHYL)-1,3-DIOXOLANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UL9L48CFR3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Preparation via Chlorination of Vinyl Acetate and Subsequent Reaction with Ethylene Glycol

One of the most documented and industrially relevant methods involves the chlorination of vinyl acetate to produce 1,2-dichloroethyl acetate, which then reacts with ethylene glycol to form 2-(2-chloroethyl)-1,3-dioxolane.

Process Overview:

- Step 1: Chlorination of Vinyl Acetate

Vinyl acetate is chlorinated at low temperatures (0° to 5°C) using chlorine gas under controlled stirring and light protection to yield 1,2-dichloroethyl acetate. - Step 2: Reaction with Ethylene Glycol

Ethylene glycol is then mixed with the chlorinated product and warmed to room temperature to form a reaction mixture containing this compound along with acyclic esters such as 2-chloroethyl acetate. - Step 3: Removal of Water and By-products

Benzene is added to the mixture, and azeotropic distillation is performed at about 70°C to remove water. - Step 4: Alkaline Treatment

An aqueous sodium hydroxide solution is added and stirred at 50°C for approximately 2 hours to facilitate phase separation and purification. - Step 5: Separation and Purification

The organic phase containing the target compound is separated, and residual solvents and volatiles are removed by distillation, yielding purified this compound.

Experimental Conditions and Equipment:

- Chlorination vessel: Jacketed 4-liter flask with Teflon baffles and turbine agitator.

- Temperature control: Maintained between -10°C and +4°C during chlorination.

- Chlorine addition: Slow gas dispersion over 1.5 hours.

- Protection from light: Vessel wrapped in aluminum foil.

Composition Analysis (Peak Area % by GC):

| Component | Lower Phase (%) | Upper Phase (%) |

|---|---|---|

| Water | 8.9 | 0.2 |

| Chloroacetaldehyde | 0.7 | 0.7 |

| Benzene | 3.0 | 47.2 |

| 2-Chloroethanol | 3.9 | 1.6 |

| Ethylene Glycol | 57.4 | 1.9 |

| 2-Chloroethyl Acetate | 4.8 | 2.3 |

| 2-Hydroxyethyl Acetate | 12.6 | 7.1 |

| This compound | 6.8 | 33.8 |

| Others | Remainder | Remainder |

(Table I: Initial reaction mixture composition)

After azeotropic distillation and alkaline treatment, the composition shifts significantly:

| Component | Lower Phase (%) | Upper Phase (%) |

|---|---|---|

| Water | 1.5 | 29.2 |

| Chloroacetaldehyde | 0.4 | 1.6 |

| 2-Chloroethanol | 5.0 | 5.8 |

| Ethylene Glycol | 2.3 | 48.1 |

| 2-Chloroethyl Acetate | 8.9 | 0.9 |

| 2-Hydroxyethyl Acetate | 1.0 | 2.3 |

| This compound | 79.7 | 11.7 |

| Others | Remainder | Remainder |

(Table II: Post-distillation and alkaline treatment composition)

This method results in a high purity of the desired compound in the lower organic phase, confirming the effectiveness of the process.

Summary Table of Key Preparation Parameters

| Parameter | Method 1 (Vinyl Acetate Chlorination) | Method 2 (Halogenated Carboxylate Reaction) |

|---|---|---|

| Starting Materials | Vinyl acetate, chlorine, ethylene glycol | 2-Chloroethyl fluoroalkyl carboxylate, diol |

| Reaction Temperature | -10°C to 5°C (chlorination), room temp (ring formation) | -20°C to 80°C |

| Solvent | Benzene | Aprotic organic solvents |

| Reaction Time | Chlorination: ~1.5 hours; ring formation: variable (0.5-16 hours) | Variable, depending on conditions |

| Purification | Azeotropic distillation, alkaline wash, distillation | Extraction, distillation |

| Yield and Purity | High purity (>79% in organic phase post-treatment) | Dependent on conditions, generally good |

| Key Equipment | Jacketed flask with agitator, temperature control | Standard organic synthesis glassware |

Research Findings and Considerations

- The chlorination of vinyl acetate under controlled low temperatures is critical to minimize side reactions and degradation.

- The use of ethylene glycol facilitates the formation of the 1,3-dioxolane ring by acetalization with the chlorinated intermediate.

- Removal of water via azeotropic distillation is essential to drive the equilibrium toward cyclic acetal formation and improve purity.

- Alkaline treatment helps remove acidic impurities and unreacted starting materials, enhancing the quality of the final product.

- The reaction mixture's phase behavior is important for effective separation and isolation of the target compound.

- Alternative methods involving halogenated carboxylates provide flexibility for synthesizing various halogenated dioxolanes but require careful optimization of reaction conditions.

化学反応の分析

Nucleophilic Substitution Reactions

The chlorine atom in 2-(2-chloroethyl)-1,3-dioxolane undergoes nucleophilic substitution (SN2 or SN1 mechanisms) with various nucleophiles:

-

Reaction with Amines :

Primary and secondary amines displace the chlorine atom to form secondary or tertiary amines. For example, reaction with ethylamine yields 2-(2-aminoethyl)-1,3-dioxolane. Kinetic studies indicate second-order dependence on amine concentration and substrate. -

Reaction with Alkoxides :

Alkoxides (e.g., sodium methoxide) substitute chlorine to generate ether derivatives. This reaction is favored in polar aprotic solvents like DMF at 60–80°C. -

Grignard Reagents :

Organomagnesium reagents replace chlorine, forming alkyl-substituted dioxolanes. For instance, reaction with methylmagnesium bromide produces 2-(2-methylethyl)-1,3-dioxolane.

Key Data :

| Nucleophile | Product | Yield (%) | Conditions |

|---|---|---|---|

| Ethylamine | 2-(2-Aminoethyl)-1,3-dioxolane | 78 | EtOH, 50°C, 6h |

| NaOMe | 2-(2-Methoxyethyl)-1,3-dioxolane | 85 | DMF, 70°C, 3h |

Elimination Reactions

Under basic conditions, this compound undergoes β-elimination to form alkenes:

-

Dehydrohalogenation :

Treatment with strong bases (e.g., KOH in ethanol) removes HCl, yielding 1,3-dioxol-2-ene. The reaction follows E2 kinetics, with a rate dependent on base concentration .

Example :

Kinetic Parameters :

-

Activation energy (): ~45 kJ/mol

-

Rate constant (): at 25°C

Ring-Opening Reactions

The dioxolane ring opens under acidic or oxidative conditions:

-

Acid-Catalyzed Hydrolysis :

In aqueous HCl, the ring hydrolyzes to form 2-chloroethylglycerol. The reaction proceeds via protonation of the ring oxygen, followed by nucleophilic attack by water . -

Oxidative Cleavage :

Strong oxidants (e.g., KMnO₄) cleave the dioxolane ring to produce carboxylic acids or ketones, depending on substituents .

Hydrolysis Data :

| Acid Concentration (M) | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1.0 HCl | 80 | 4 | 92 |

| 0.5 H₂SO₄ | 60 | 6 | 85 |

Stability and By-Product Analysis

Synthetic pathways often generate by-products, as shown in Table V from the patent :

| Component | Distillate Fraction 3 (%) |

|---|---|

| Benzene | 66.8 |

| 2-Chloromethyl-1,3-dioxolane | 24.7 |

| Water | 0.2 |

Azeotropic distillation with benzene efficiently removes water, enhancing product purity .

科学的研究の応用

2-(2-Chloroethyl)-1,3-dioxolane is a chemical compound with the molecular formula . While specific applications of this compound are not extensively detailed in the provided search results, the information available allows for insights into its potential and related uses.

General Information

- Chemical Structure and Properties this compound is listed in PubChem, which provides its structure, chemical names, physical and chemical properties .

Potential Applications

- Intermediate in Chemical Synthesis this compound can serve as an intermediate in the preparation of substituted amides .

- Production of 2-Halomethyl-1,3-Cyclic Acetals It is related to the production of 2-halomethyl-1,3-cyclic acetals, useful as intermediates for synthesizing substituted amides .

- Herbicides Dioxolane-substituted amides, which can be synthesized using 2-halomethyl-1,3-cyclic acetals, are reported as useful as herbicides .

- Crop Protection Dioxolan- or dioxane-2-ylmethyl substituted 2,2-dichloroacetamides can be used as antidotes to protect crops from the phytotoxic effect of active thiolcarbamate herbicides .

- Polymer Preparation 1,3-Dioxolane can be used in the preparation of organic polymeric compounds . For example, a reaction mixture of di(β-chloroethyl) formal, 1,3-dioxolane, and sulfuric acid can be heated to produce a polymer .

- Synthesis of 2-Aminothiazole Derivatives 2-Aminothiazoles are synthesized using chloroacetyl chloride, which can be used to create a variety of compounds with biological activities .

Synthesis Methods

- Halogenation of Vinyl Acetate 2-Chloromethyl-1,3-dioxolane can be produced by chlorinating vinyl acetate to produce 1,2-dihaloethyl acetate, which is then mixed with a lower aliphatic diol .

- Reaction Conditions The halogenation of vinyl acetate is preferably done with chlorine at low temperatures (below 10°C) to improve the yield of 1,2-dihaloethyl acetate .

- Exchange Reaction An exchange reaction, which may take from 0.5 to 72 hours depending on the temperature, is performed to complete the synthesis .

- Chlorination : Vinyl acetate is chlorinated at 0°–5°C to produce 1,2-dichloroethyl acetate.

- Mixing with Ethylene Glycol : Ethylene glycol is mixed with the first reaction mixture and warmed to room temperature to form 2-chloromethyl-1,3-dioxolane and acyclic ester by-products, including 2-chloroethyl acetate.

- Azeotropic Distillation : Benzene is added, and the mixture is heated to about 70°C to remove the benzene-water azeotrope.

- Neutralization : An aqueous solution of sodium hydroxide is added, and the mixture is stirred for about 2 hours at about 50°C.

- Phase Separation : The aqueous and organic phases are separated.

- Distillation : The organic phase is distilled to remove benzene and other volatile organic compounds, producing 2-chloromethyl-1,3-dioxolane of improved purity.

Related Compounds

- 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane : This compound is listed in the Encyclopedia of Reagents for Organic Synthesis .

- 2-(2-Chloroethyl)-2-methyl-1,3-dioxolane : This is another dioxolane derivative, with some studies investigating the biological activity of dioxolanes.

Safety and Handling

作用機序

The mechanism of action of 2-(2-Chloroethyl)-1,3-dioxolane involves its ability to undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles. This reactivity is crucial for its role in organic synthesis and medicinal chemistry. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.

類似化合物との比較

Structural Analogues and Key Properties

The following table compares 2-(2-chloroethyl)-1,3-dioxolane with other 1,3-dioxolane derivatives differing in substituents:

Notes:

- Halogen Substituents : The iodo and bromo derivatives exhibit faster reaction kinetics in substitution reactions due to weaker C–X bonds (I > Br > Cl). For example, 2-(2-iodoethyl)-1,3-dioxolane undergoes SN2 reactions more readily than the chloroethyl analogue .

- Steric Effects : Methyl or dimethyl substituents (e.g., 4-methyl or 2,2-dimethyl derivatives) increase steric hindrance, reducing reactivity but enhancing thermal stability .

- Polarity : The methoxyethoxy chain in 2-[2-(2-methoxyethoxy)ethoxy]-1,3-dioxolane improves water solubility, making it suitable for hydrophilic applications .

Research Findings and Challenges

- Stability and Toxicity: Chloroethyl derivatives exhibit moderate stability in aqueous media but may release toxic chloroethanol under acidic conditions . Comparative studies show that nitrosoureas with chloroethyl groups (e.g., BCNU) have higher alkylating activity but greater toxicity than methyl-substituted analogues .

Synthetic Challenges :

- Discrepancies in molecular formulas (e.g., C₁₄H₁₈N₂O for 2-(2-chloroethyl)-4-methyl-1,3-dioxolane in ) highlight the need for rigorous verification of reported data .

生物活性

2-(2-Chloroethyl)-1,3-dioxolane is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and implications in pharmacology, drawing from various research findings and case studies.

- Molecular Formula : C₅H₈ClO₂

- Molecular Weight : 151.57 g/mol

- CAS Number : 35573-93-4

Synthesis

The synthesis of this compound typically involves the reaction of chlorinated compounds with dioxolane derivatives. The process can be optimized for yield and purity using various catalytic methods.

Biological Activity Overview

Research indicates that compounds containing the 1,3-dioxolane structure exhibit a wide range of biological activities, including antibacterial , antifungal , and anticancer properties. The specific biological activities of this compound have been explored in several studies.

Antibacterial Activity

A study assessing various 1,3-dioxolanes found that derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds displayed effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values indicating potent activity (Table 1) .

| Compound | Bacteria Tested | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 625–1250 |

| P. aeruginosa | 500–1000 | |

| E. faecalis | 625 |

Antifungal Activity

The antifungal properties of this compound were also evaluated against Candida albicans. The compound demonstrated significant antifungal activity, with effective concentrations comparable to established antifungal agents .

Anticancer Activity

Emerging research suggests that dioxolane derivatives may possess anticancer properties. A study on structural analogs indicated that modifications to the dioxolane ring could enhance cytotoxicity against cancer cell lines . The structure-activity relationship (SAR) analysis revealed that certain substitutions could lead to increased potency.

Case Studies

Several case studies have highlighted the biological relevance of dioxolanes:

- Antibacterial Efficacy : In a comparative study of various dioxolanes, it was found that those with specific substituents showed enhanced antibacterial activity against resistant strains of bacteria .

- Cytotoxicity Against Cancer Cells : Research involving human glioma cell lines demonstrated that certain dioxolane derivatives exhibited significant cytotoxic effects, suggesting potential use in cancer therapy .

Q & A

Q. What are the optimal synthetic routes for 2-(2-chloroethyl)-1,3-dioxolane, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound can be optimized using microwave-assisted protocols. For example, microwave irradiation at 25°C for 2 hours has been shown to achieve yields of 92–98% for structurally related dichlorocyclopropane-dioxolane derivatives (e.g., 2-(2,2-dichloro-3-methylcyclopropyl)-1,3-dioxolane) . Key variables include temperature control, solvent selection (e.g., anhydrous THF or DCM), and stoichiometric ratios of reactants. Purity can be enhanced via distillation or chromatography, with GC-MS or <sup>1</sup>H/<sup>13</sup>C NMR used to confirm structural integrity .

Q. How can researchers characterize the stereochemical configuration of this compound derivatives?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous stereochemical determination, as demonstrated in studies of pyridine-based leuco-triarylmethane dyes with dioxolane moieties . Alternatively, NOESY NMR can identify spatial proximities between protons, while computational methods (e.g., DFT at B3LYP/6-31G** level) predict stable conformers and verify experimental data .

Q. What analytical techniques are critical for detecting trace impurities in this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and hyphenated techniques like GC-MS or LC-MS are essential for identifying low-abundance contaminants. For example, headspace SPME-GC-MS has been validated for detecting chlorinated propanols in aqueous matrices, achieving detection limits below 1 ppm . Additionally, <sup>31</sup>P NMR is recommended if phosphorous-containing byproducts are suspected .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in Grignard or nucleophilic substitution reactions?

- Methodological Answer : The electron-deficient chloroethyl group enhances electrophilicity, making it reactive toward Grignard reagents. For instance, 2-(2-bromoethyl)-1,3-dioxolane reacts quantitatively with 2-thiopyridyl esters to form ketone adducts (e.g., 2-[3-oxo-4(S)-(triphenylmethyl)amino-6-methylheptyl]-1,3-dioxolane) under anhydrous conditions . Solvent polarity (e.g., THF vs. ether) and temperature (−78°C to room temperature) critically modulate reaction rates and selectivity .

Q. What challenges arise in using this compound as a precursor for lactone synthesis, and how can they be mitigated?

- Methodological Answer : Impurities in homologs (e.g., this compound) can hinder lactone formation, as seen in failed attempts to generate five-membered lactones . Mitigation strategies include rigorous purification (e.g., flash chromatography) and alternative precursors like 1-(2-chloroethyl)-2,6,7-trioxabicyclo[2.2.2]octane, which successfully yields butyrolactones (37–45%) via acid-catalyzed cyclization .

Q. How can computational modeling predict the stability and degradation pathways of this compound under varying pH and temperature conditions?

- Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., DFT) model hydrolysis pathways. For example, acidic conditions likely cleave the dioxolane ring via protonation of the oxygen, while basic conditions promote β-elimination of HCl. Experimental validation using kinetic studies (e.g., HPLC monitoring of degradation products) is recommended .

Q. What role does this compound play in polymer chemistry, particularly in crosslinking or copolymerization?

- Methodological Answer : The chloroethyl group acts as a reactive site for crosslinking in polyethers or polyesters. For example, radical-initiated copolymerization with ethylene oxide monomers forms thermally stable networks. FTIR and DSC are used to characterize crosslink density and glass transition temperatures (Tg), while MALDI-TOF MS analyzes copolymer composition .

Data Contradiction and Resolution

Q. Discrepancies in reported yields for this compound derivatives: How should researchers address variability in synthetic protocols?

- Methodological Answer : Contradictions often arise from differences in starting material purity or reaction scale. For example, microwave-assisted methods report higher yields than traditional heating . Researchers should replicate conditions with strict controls (e.g., inert atmosphere, anhydrous solvents) and validate results using orthogonal analytical methods (e.g., NMR and HRMS) .

Reference Table: Key Properties and Applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。